DavePhos

説明

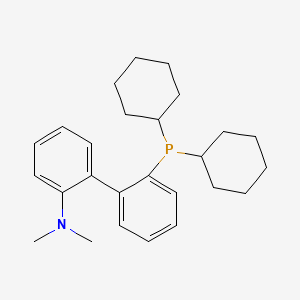

DavePhos is a phosphine ligand used in homogeneous catalysis . It is also known as 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl . It is highly soluble in a wide range of common organic solvents and is air, moisture, and thermally-stable . It is an excellent reagent for palladium-catalyzed cross-coupling reactions .

Synthesis Analysis

DavePhos-Pd-G3, a modified G3 precatalyst (G3′), has been synthesized by Buchwald and coworkers from the second-generation (G2) precatalyst by methylation of the amino group present on the biphenyl backbone .Molecular Structure Analysis

The molecular formula of DavePhos is C26H36NP . The molecular weight is 393.54 . The SMILES string representation is CN©c1ccccc1-c2ccccc2P(C3CCCCC3)C4CCCCC4 .Chemical Reactions Analysis

DavePhos is used as a ligand in various reactions. It is particularly useful in palladium-catalyzed sp3 arylation of 2-substituted-N-iminopyridinium ylides with different aryl chlorides to yield functionalized pyridines . It is also used in the preparation of functionalized benzylic sulfones via palladium-catalyzed Negishi cross-coupling between alkyl sulfones and aryl halides .Physical And Chemical Properties Analysis

DavePhos is an air-stable solid . It has a melting point of 121-124°C (lit.) . It is insoluble .科学的研究の応用

Cross Couplings

DavePhos is used as a ligand in Cross Couplings . It is suitable for various types of cross-coupling reactions, which are fundamental in creating carbon-carbon bonds in organic synthesis .

Arylations

DavePhos is used in Arylations . This process involves the introduction of an aryl group into a molecule. Arylations are crucial in the synthesis of biologically active compounds .

Buchwald-Hartwig Cross Coupling Reaction

The Buchwald-Hartwig Cross Coupling Reaction is another application of DavePhos . This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals .

Hydroaminations

DavePhos is also used in Hydroaminations . This process involves the addition of a N-H bond across

作用機序

Target of Action

DavePhos primarily targets transition metal complexes, acting as a ligand . These complexes are crucial in various organic synthesis reactions, including C-C, C-N, and C-O coupling reactions .

Mode of Action

DavePhos interacts with its targets by forming a complex with the transition metals . This interaction facilitates various organic synthesis reactions, including the Suzuki coupling and amination of unactivated aryl chlorides .

Biochemical Pathways

The primary biochemical pathway affected by DavePhos is the Suzuki coupling and amination of unactivated aryl chlorides . This pathway leads to the formation of functionalized pyridines, benzylic sulfones, and biaryl compounds .

Pharmacokinetics

It’s important to note that davephos is insoluble in water , which may impact its distribution and elimination in a hypothetical biological system.

Result of Action

The action of DavePhos results in the facilitation of various organic synthesis reactions . For instance, it aids in the formation of functionalized pyridines, benzylic sulfones, and biaryl compounds .

Action Environment

The action, efficacy, and stability of DavePhos can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and efficacy might be compromised in an oxygen-rich environment. Furthermore, its insolubility in water could also influence its action in aqueous environments.

将来の方向性

Many modified versions of DavePhos have been synthesized. For example, t-BuDavePhos has been shown to be an even more reactive variant of DavePhos in the room temperature Suzuki-Miyaura coupling of aryl bromides and chlorides . This suggests that further modifications and improvements to DavePhos could lead to even more efficient and versatile catalysts in the future.

特性

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMZPXWZVTUONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370171 | |

| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213697-53-1 | |

| Record name | 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213697-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213697531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(DICYCLOHEXYLPHOSPHINO)-N,N-DIMETHYLBIPHENYL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9877ONU78F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

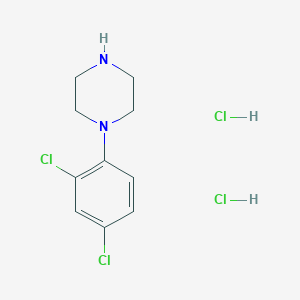

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

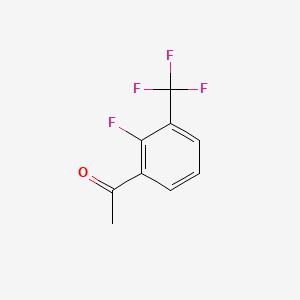

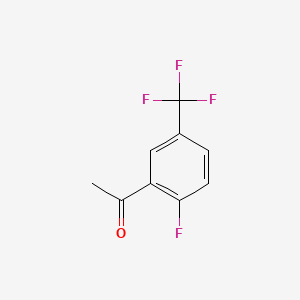

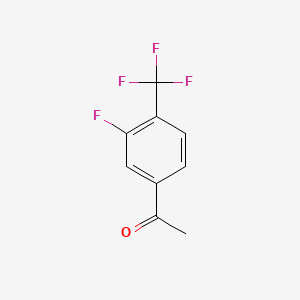

Feasible Synthetic Routes

Q & A

Q1: What makes DavePhos an effective ligand in palladium-catalyzed reactions?

A: DavePhos is a biaryldialkylphosphine ligand known for its strong electron-donating ability and steric bulk. These properties contribute to its effectiveness in facilitating challenging oxidative additions, a crucial step in many palladium-catalyzed cross-coupling reactions. []

Q2: Can you provide details about the structure of DavePhos?

A: DavePhos has the molecular formula C26H36NP and a molecular weight of 393.56 g/mol. [] Its structure consists of a biphenyl backbone with a dicyclohexylphosphino group at one ortho position and an N,N-dimethylamino group at the other ortho position. This arrangement creates a sterically demanding environment around the phosphorus atom, influencing its coordination behavior with metals.

Q3: How does the substitution pattern on the aryl bromide influence the selectivity of palladium-catalyzed α/β-arylation reactions when using DavePhos as a ligand?

A: Research suggests that electron-withdrawing substituents on the aryl bromide favor β-arylation. [] DFT calculations indicate that these substituents primarily affect the α-arylation pathway by disfavoring C-C reductive elimination. This highlights the significance of electronic factors in determining the regioselectivity of these reactions when DavePhos is employed.

Q4: What role does the dimethylamino group play in the activity of DavePhos?

A: The dimethylamino group in DavePhos can act as a hemilabile coordinating group, reversibly interacting with the palladium center during the catalytic cycle. [, ] This hemilabile behavior is thought to stabilize key intermediates and facilitate crucial steps, contributing to the overall efficiency of the catalyst.

Q5: What types of reactions other than α/β-arylations can DavePhos catalyze?

A: DavePhos has demonstrated versatility in facilitating various other reactions, including: * Palladium-catalyzed amination of dichloroquinolines: DavePhos was successfully employed in the amination of dichloroquinolines with adamantane-containing amines, showcasing its ability to facilitate C-N bond formation. [] * Suzuki-Miyaura cross-coupling reactions: DavePhos effectively promotes the coupling of aryl(triethyl)silanes with iodoarenes, leading to biaryl and teraryl synthesis. [] * Hydrophosphonylation of alkenes: A palladium/DavePhos catalyst system enables the transformation of various alkenes to phosphonates with excellent regioselectivity. [] * Formation of B-C bonds with dodecaborates: DavePhos plays a key role in the direct linkage of dodecaborate clusters to organic building blocks via Suzuki-Miyaura coupling with iodo-undecahydridododecaborate. [] * Direct C(sp3)-H polyfluoroarylation: DavePhos-ligated Rh catalysts allow for the synthesis of polyfluoroaryl amino acids via selective C-F bond cleavage and C(sp3)-H functionalization. [] * Cascade alkenyl amination/Heck reactions: The [Pd2(dba)3]/DavePhos system enables a novel one-pot synthesis of indoles from ortho-haloanilines and alkenyl halides. []

Q6: Have any studies explored the use of computational chemistry to understand DavePhos's catalytic activity?

A: Yes, DFT calculations have been used to investigate the mechanism of palladium-catalyzed β-arylation reactions using DavePhos. [] These studies provide insights into the energy profiles of different reaction pathways, helping researchers understand the factors influencing reaction rates and selectivity.

Q7: How does DavePhos compare to other commonly used ligands in terms of its catalytic activity and selectivity?

A: The performance of DavePhos is often compared to other biarylphosphine ligands like JohnPhos and XPhos. While these ligands share some similarities, subtle differences in their steric and electronic properties can lead to variations in reactivity and selectivity for specific reactions. [, ] Choosing the optimal ligand often requires experimental screening and optimization for the desired transformation.

Q8: Are there any known limitations or challenges associated with using DavePhos as a ligand in catalysis?

A: While DavePhos is a powerful ligand, certain limitations exist. For instance, its air sensitivity necessitates handling under inert conditions. [] Additionally, optimization of reaction conditions, including solvent, base, and temperature, is often required to achieve optimal results with DavePhos.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。